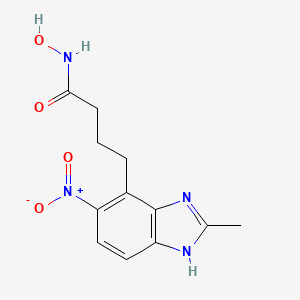
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydroxybutanamide Side Chain Addition: The hydroxybutanamide side chain can be introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable butanamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide: Unique due to its specific substitution pattern and side chain.
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5-nitrobenzimidazole share structural similarities but differ in their substitution patterns and functional groups.
Uniqueness
This compound stands out due to its combination of a hydroxybutanamide side chain and a nitro-substituted benzimidazole core, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
91489-76-8 |
|---|---|
Fórmula molecular |
C12H14N4O4 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
N-hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide |
InChI |
InChI=1S/C12H14N4O4/c1-7-13-9-5-6-10(16(19)20)8(12(9)14-7)3-2-4-11(17)15-18/h5-6,18H,2-4H2,1H3,(H,13,14)(H,15,17) |
Clave InChI |
POFXRSVAVQXQNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CC(=C2CCCC(=O)NO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















